

Formamide-Based DNA Isolation from Mammalian Cells: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Formamide	
Cat. No.:	B127407	Get Quote

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This document provides a detailed protocol for the isolation of high-molecular-weight DNA from mammalian cells using a **formamide**-based method. This technique is particularly useful for obtaining large, intact DNA suitable for applications such as long-read sequencing, optical mapping, and the generation of genomic libraries. The protocol is based on the principles of cell lysis, protein digestion, and subsequent purification using **formamide** to denature and remove contaminants, followed by dialysis to yield highly pure DNA.

Principle and Application

This method employs a combination of enzymatic digestion and chemical denaturation to isolate high-molecular-weight DNA. Initially, cells are lysed, and proteins are digested using Proteinase K in the presence of a detergent. Subsequently, **formamide** is used as a denaturing agent to further remove proteins and other cellular debris. The final purification step involves dialysis to remove residual contaminants and exchange the buffer, resulting in high-purity DNA. This method is an alternative to traditional phenol-chloroform extraction and is favored when aiming for very large DNA fragments.

Quantitative Data Summary



The following table summarizes expected DNA yield and purity from a starting sample of approximately $5 \times 10^{\circ}$ cultured mammalian cells (e.g., HeLa cells). It is important to note that yields can vary depending on the cell type and proliferation state.

Parameter	Expected Value	Source
Starting Cell Number	5 x 10' cells	[1]
Expected DNA Yield	Approximately 200 μg	[1]
A260/A280 Ratio	> 1.75	[1]
DNA Size	> 100 kb	[1]

Experimental Protocol

This protocol is adapted from established methods for high-molecular-weight DNA isolation.[1] [2][3]

Materials

- · Reagents:
 - o Phosphate-Buffered Saline (PBS), ice-cold
 - Tris-EDTA (TE) Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
 - Lysis Buffer (10 mM Tris-HCl, 0.1 M EDTA, 0.5% (w/v) SDS, pH 8.0)
 - Proteinase K (20 mg/mL stock solution)
 - Formamide (deionized)
 - Dialysis Buffer (50 mM Tris-HCl, 10 mM EDTA, pH 8.0)
 - 70% Ethanol, ice-cold
 - 100% Ethanol, ice-cold
- Equipment:



- Cell scraper
- Centrifuge and centrifuge tubes (50 mL)
- Water bath or incubator (37°C and 50°C)
- Dialysis tubing (appropriate molecular weight cut-off, e.g., 12-14 kDa)
- Spectrophotometer
- Agarose gel electrophoresis system
- Wide-bore pipette tips

Procedure

- 1. Cell Harvesting and Lysis
- For adherent cells:
 - Wash cell monolayers twice with ice-cold PBS.
 - Scrape the cells into 1 mL of ice-cold PBS and transfer to a 50 mL centrifuge tube.
 - Centrifuge at 1,500 x g for 10 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in 1 mL of TE buffer (pH 8.0).
- For suspension cells:
 - Pellet the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
 - Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
 - Resuspend the cell pellet in 1 mL of TE buffer (pH 8.0).
- Lysis:
 - Add 10 mL of Lysis Buffer to the resuspended cell pellet.



- Add Proteinase K to a final concentration of 100 μg/mL.
- Incubate the lysate for 3 hours at 50°C with gentle, intermittent swirling. The solution should become viscous.
- 2. Formamide Treatment and Dialysis
- Cool the lysate to room temperature.
- Transfer the viscous lysate to a suitable dialysis bag.
- Immerse the dialysis bag in a large volume (e.g., 2 L) of Dialysis Buffer containing 50% (v/v) formamide.
- Dialyze for 16-24 hours at 4°C with gentle stirring of the buffer.
- Transfer the dialysis bag to a fresh container with 2 L of Dialysis Buffer (without formamide).
- Continue dialysis for another 24-48 hours at 4°C, changing the buffer at least twice.
- 3. DNA Precipitation and Resuspension
- Carefully transfer the dialyzed DNA solution from the dialysis bag to a clean 50 mL centrifuge tube.
- Add 2 volumes of ice-cold 100% ethanol.
- Gently invert the tube until the DNA precipitates as a white, fibrous mass.
- Spool the DNA out of the solution using a sealed glass Pasteur pipette.
- Wash the spooled DNA by dipping it into a tube containing 70% ethanol.
- Air-dry the DNA pellet for 5-10 minutes. Do not allow it to dry completely.
- Resuspend the DNA in an appropriate volume of TE buffer (pH 8.0). This may take several hours at room temperature with gentle rocking.
- 4. Quality Control

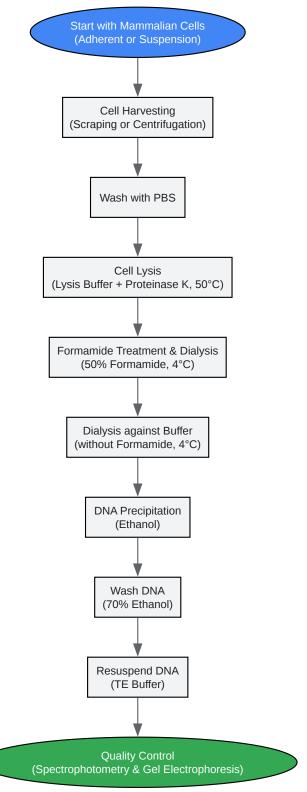


- Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. A pure DNA sample should have an A260/A280 ratio of approximately 1.8.[4][5][6]
- Assess the integrity of the isolated DNA by running an aliquot on a 0.8% agarose gel. High-molecular-weight DNA should migrate as a tight band near the top of the gel.

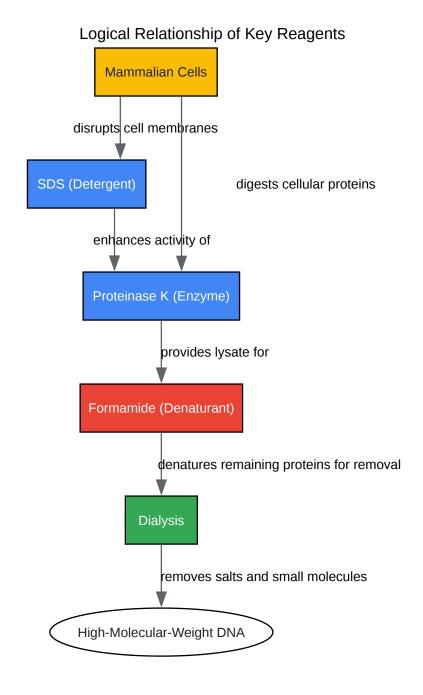
Experimental Workflow and Signaling Pathway Diagrams Experimental Workflow



Formamide-Based DNA Isolation Workflow







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